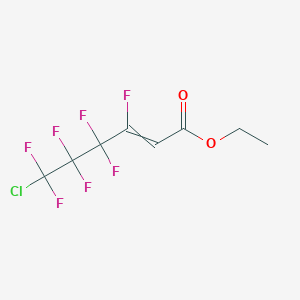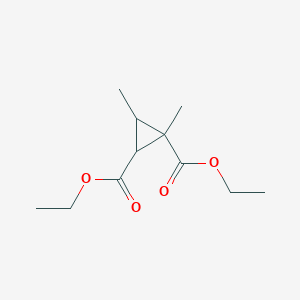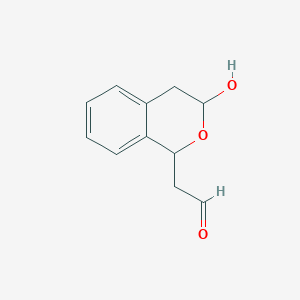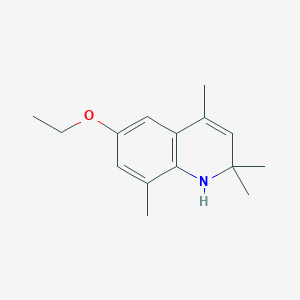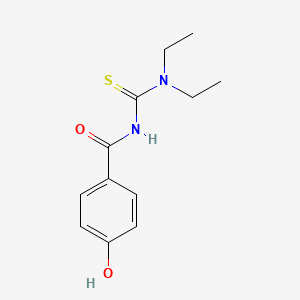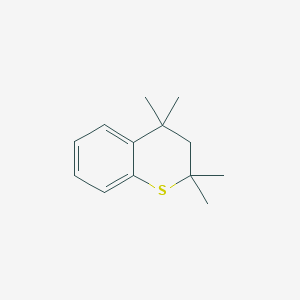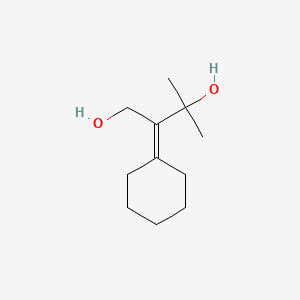![molecular formula C11H20O3 B14272724 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal CAS No. 139685-62-4](/img/structure/B14272724.png)
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal is an organic compound with a complex structure that includes a butanal backbone with a methyl group and an oxan-2-yl-oxy-methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methylbutanal with oxan-2-yl-oxy-methyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxan-2-yl-oxy-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanoic acid.
Reduction: 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The oxan-2-yl-oxy-methyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with an alcohol group instead of an aldehyde.
3-Methylbutanal: Lacks the oxan-2-yl-oxy-methyl substituent, making it less complex.
2-Methyl-3-butanone: Contains a ketone group instead of an aldehyde.
Uniqueness
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal is unique due to the presence of the oxan-2-yl-oxy-methyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various fields.
Propiedades
Número CAS |
139685-62-4 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
3-methyl-2-(oxan-2-yloxymethyl)butanal |
InChI |
InChI=1S/C11H20O3/c1-9(2)10(7-12)8-14-11-5-3-4-6-13-11/h7,9-11H,3-6,8H2,1-2H3 |
Clave InChI |
NYBXHAPQWZGOSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(COC1CCCCO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
